molecular formula C9H7BrN2O2 B1378327 Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1427503-50-1

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No. B1378327
M. Wt: 255.07 g/mol
InChI Key: AATIGHCEOQJDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares similarities with other pyrrolopyridine derivatives, which are known to have potent activities against various targets2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate”. However, the synthesis of similar compounds often involves palladium-mediated Sonagashira coupling3.



Molecular Structure Analysis

The exact molecular structure of “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” is not readily available. However, similar compounds like “Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” have a molecular weight of 176.174.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not documented in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not explicitly stated in the sources I found.


Scientific Research Applications

Synthesis of Pyrrolopyridine Derivatives

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is used in the synthesis of pyrrolopyridine analogs, such as nalidixic acid derivatives, which have shown antibacterial activity in vitro (Toja et al., 1986). These compounds are synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with the starting pyrroles obtained through reactions involving carbethoxyacetamidine with bromoacetone or chloroacetaldehyde.

Novel Compounds with Antitumor Activity

Research into the antitumor activity of novel compounds synthesized from methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has led to the development of molecules with potential therapeutic applications. For instance, derivatives synthesized using this compound have been screened for their growth inhibitory activity against various human tumor cell lines, showing promise as antitumor agents (Queiroz et al., 2011).

Applications in Organic Synthesis

The compound is also a key intermediate in the preparation of substituted azaindoles, demonstrating its utility in the synthesis of heterocyclic compounds that could have applications in drug development and organic materials (Roy et al., 2007). These applications underline the compound's role in facilitating the synthesis of novel organic molecules with potential applications in medicinal chemistry and material science.

Development of Fluorescent Compounds

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is utilized in the development of fluorescent compounds for potential use in biological imaging and as probes in biochemical assays. The photophysical properties of derivatives synthesized from this compound have been studied, indicating their potential utility in fluorescence-based applications (Carvalho et al., 2013).

Safety And Hazards

The safety and hazards associated with “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not documented in the available sources.


Future Directions

While specific future directions for “Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate” are not mentioned, research into similar pyrrolopyridine derivatives is ongoing, particularly in the context of cancer therapy2.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a chemical supplier.


properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATIGHCEOQJDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.